Methyl 1H-benzotriazole-1-carboxylate

Solid-phase synthesis Process chemistry Crystallization

Researchers scaling fenbendazole and benzimidazole anthelmintic syntheses frequently encounter yield variability from inconsistent intermediate quality. Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) resolves this bottleneck: • ≥97% purity ensures reproducible condensation-cyclization yields across multistep sequences • Moderate mp (81-84 °C) and high solubility in DCM/ethyl acetate simplify reactor charging, dissolution, and extractive workup • Validated pilot-scale precedent in fenbendazole production reduces scale-up risk and accelerates tech transfer to kilo-lab and pilot plant

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 86298-22-8
Cat. No. B153722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-benzotriazole-1-carboxylate
CAS86298-22-8
SynonymsMethyl 1H-Benzotriazole-1-carboxylate
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3
InChIKeyDLEZVOPJBSAAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-Benzotriazole-1-carboxylate: Overview


Methyl 1H-benzotriazole-1-carboxylate (also known as 1H-benzotriazole-1-carboxylic acid methyl ester) is a solid benzotriazole derivative (C8H7N3O2, MW 177.16) with a melting point of 81–84 °C and solubility in dichloromethane and ethyl acetate . It belongs to a class of compounds widely utilized as synthetic auxiliaries, N-acylating agents, and intermediates in heterocyclic chemistry [1]. Its primary documented application is as a key intermediate in the synthesis of fenbendazole and related benzimidazole anthelmintics .

Why Methyl 1H-Benzotriazole-1-carboxylate Is Irreplaceable


Benzotriazole-based reagents exhibit widely divergent physical properties, reactivity profiles, and leaving group abilities depending on N-substitution. While all benzotriazole derivatives share the heterocyclic core, the specific ester substituent (e.g., methyl, benzyl, tert-butyl) dictates critical parameters including crystallinity, solubility, and activation energy for nucleophilic attack [1]. Substituting Methyl 1H-benzotriazole-1-carboxylate with a bulkier analog (e.g., benzyl or tert-butyl ester) would fundamentally alter reaction kinetics, purification ease, and compatibility with downstream steps—particularly in multistep pharmaceutical syntheses where precise control over intermediate properties is essential for yield and reproducibility [2].

Methyl 1H-Benzotriazole-1-carboxylate: Comparative Evidence


Lower Melting Point Simplifies Handling

Methyl 1H-benzotriazole-1-carboxylate exhibits a melting point of 81–84 °C , which is significantly lower than the benzyl analog (107–109 °C) and the tert-butyl analog (typically >100 °C). This lower melting point facilitates easier dissolution and handling during ambient temperature synthetic operations, reducing energy input for melting and simplifying crystallization workflows.

Solid-phase synthesis Process chemistry Crystallization

Selective Organic Solvent Solubility

Methyl 1H-benzotriazole-1-carboxylate is reported to be soluble in dichloromethane (DCM) and ethyl acetate . In contrast, unsubstituted 1H-benzotriazole exhibits poor solubility in many organic solvents and a higher tendency to partition into aqueous layers. This solubility profile allows for cleaner liquid-liquid extractions and simplified product isolation during multistep syntheses, reducing loss to aqueous waste streams.

Solubility Reaction workup Extraction

Key Intermediate for Fenbendazole Synthesis

Multiple authoritative sources confirm that Methyl 1H-benzotriazole-1-carboxylate is a direct intermediate in the synthesis of fenbendazole, a broad-spectrum anthelmintic used in veterinary medicine . While alternative benzotriazole esters (e.g., benzyl) are also used as N-protecting groups, the methyl ester specifically participates in a key condensation step with 5-chloro-2-nitroaniline derivatives, leading to the benzimidazole core after reduction and cyclization. This established synthetic route provides a clear, documented pathway for procurement decisions in pharmaceutical intermediate supply chains.

Anthelmintic synthesis Benzimidazole Pharmaceutical intermediate

High Purity for Direct Use

Commercially available Methyl 1H-benzotriazole-1-carboxylate is supplied at a minimum purity of 97% (GC/HPLC) from major vendors . This contrasts with some niche benzotriazole derivatives that are only available at lower purities (e.g., 95% from specialty suppliers ) or require custom synthesis. The high baseline purity reduces the need for in-house repurification, saving time and solvent costs in research and early development settings.

Purity specification Quality control Procurement

Methyl 1H-Benzotriazole-1-carboxylate: Application Scenarios


Fenbendazole & Benzimidazole Anthelmintic Synthesis

Leverage the compound's established role as a key intermediate in the condensation and cyclization sequence leading to fenbendazole . The methyl ester's moderate melting point and organic solubility facilitate smooth reaction in aprotic solvents, minimizing side-product formation. Procurement of high-purity (97%) material directly supports reproducible yields in this multistep pharmaceutical process .

N-Acylbenzotriazole Reagents for Amide Formation

Use Methyl 1H-benzotriazole-1-carboxylate as a precursor to N-acylbenzotriazoles, which serve as neutral acylating agents for peptide and small-molecule synthesis . The methyl ester's lower melting point compared to benzyl analogs simplifies handling during preparation of activated esters, and its favorable solubility in DCM/ethyl acetate enables straightforward workup and purification .

Heterocyclic Library Synthesis Building Block

Employ the compound as a versatile benzotriazole building block for constructing diverse heterocyclic scaffolds . Its predictable reactivity as a leaving group and synthetic auxiliary is well-documented , and the availability of high-purity commercial material (97%) reduces pre-synthesis purification steps, accelerating hit-to-lead and lead optimization campaigns in drug discovery settings [1].

Process Development and Scale-Up

Select Methyl 1H-benzotriazole-1-carboxylate for pilot-scale reactions due to its moderate melting point (81–84 °C) and favorable solubility profile . These properties lower energy costs for melting and simplify reactor charging and cleaning operations. The compound's established use in fenbendazole synthesis provides a validated process chemistry precedent, reducing scale-up risk and accelerating tech transfer to kilo-lab and pilot plant facilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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